An In-depth Technical Guide to 2-Chloro-6-(methylamino)purine
An In-depth Technical Guide to 2-Chloro-6-(methylamino)purine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 2-Chloro-6-(methylamino)purine, a purine derivative of interest to researchers in medicinal chemistry and drug development. The information is curated for scientists and professionals engaged in chemical and biological research.
Core Chemical Properties
2-Chloro-6-(methylamino)purine is a solid organic compound.[1] Its core chemical and physical properties are summarized in the table below. A high melting point of over 300 °C is indicative of its thermal stability.[1]
| Property | Value | Reference |
| IUPAC Name | 2-chloro-N-methyl-9H-purin-6-amine | |
| Synonyms | 2-Chloro-6-(methylamino)purine | |
| CAS Number | 82499-02-3 | |
| Molecular Formula | C₆H₆ClN₅ | |
| Molecular Weight | 183.60 g/mol | |
| Melting Point | >300 °C | [1] |
| Form | Solid | [1] |
| SMILES String | CNc1nc(Cl)nc2[nH]cnc12 | |
| InChI Key | RIAVUEFUPHOGJY-UHFFFAOYSA-N |
Spectroscopic Data
Expected ¹H NMR Spectral Data:
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A signal corresponding to the methyl protons (CH₃) attached to the nitrogen.
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Signals for the N-H proton of the methylamino group.
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A signal for the C8-H proton of the purine ring.
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A signal for the N9-H proton of the purine ring.
Expected ¹³C NMR Spectral Data:
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A signal for the methyl carbon (CH₃).
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Signals for the carbon atoms of the purine ring (C2, C4, C5, C6, C8). The chemical shifts will be influenced by the electronegative chlorine atom and the electron-donating methylamino group.
Expected FT-IR Spectral Data:
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Characteristic N-H stretching vibrations for the amino group.
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C-N stretching vibrations.
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C=N and C=C stretching vibrations characteristic of the purine ring system.
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C-Cl stretching vibrations.
Expected Mass Spectrometry Data:
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A molecular ion peak corresponding to the molecular weight of the compound (183.60 g/mol ).
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Characteristic fragmentation patterns involving the loss of the chloro and methylamino groups.
Experimental Protocols
Proposed Synthesis of 2-Chloro-6-(methylamino)purine
A detailed experimental protocol for the synthesis of 2-Chloro-6-(methylamino)purine is not explicitly available. However, a plausible synthetic route can be devised based on the well-established reactivity of 2,6-dichloropurine, a common starting material in purine chemistry.[3][4][5] The proposed method involves a nucleophilic substitution reaction where one of the chlorine atoms of 2,6-dichloropurine is selectively replaced by a methylamino group.
Reaction:
Materials:
-
2,6-Dichloropurine
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Methylamine (solution in a suitable solvent, e.g., ethanol or THF)
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A suitable organic solvent (e.g., ethanol, isopropanol, or THF)
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A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl byproduct.
Procedure:
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Dissolution: Dissolve 2,6-dichloropurine in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Addition of Base: Add an equimolar amount of a non-nucleophilic base to the solution.
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Addition of Methylamine: Slowly add a slight excess of the methylamine solution to the reaction mixture at room temperature. The 6-position of the purine ring is generally more susceptible to nucleophilic attack than the 2-position, allowing for selective substitution.
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Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (the salt of the base) has formed, remove it by filtration.
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Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude 2-Chloro-6-(methylamino)purine by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography on silica gel.
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Biological Activity and Signaling Pathways
Inhibition of Xanthine Oxidase
2-Chloro-6-(methylamino)purine is structurally similar to endogenous purines and is a potent inhibitor of xanthine oxidase.[6] Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[7] Inhibition of this enzyme can lead to a decrease in the production of uric acid, a mechanism that is therapeutically relevant in the management of hyperuricemia and gout.[6][8]
While specific kinetic parameters for the inhibition of xanthine oxidase by 2-Chloro-6-(methylamino)purine are not available in the reviewed literature, the table below provides kinetic data for other known purine-based xanthine oxidase inhibitors for comparative purposes.[6]
| Inhibitor | Substrate | IC₅₀ (µM) | Kᵢ (µM) |
| Allopurinol | Xanthine | 2.36 ± 0.03 | - |
| Allopurinol | 6-Mercaptopurine | 1.92 ± 0.03 | - |
| 2-amino-6-hydroxy-8-mercaptopurine | Xanthine | 17.71 ± 0.29 | 5.78 ± 0.48 |
| 2-amino-6-hydroxy-8-mercaptopurine | 6-Mercaptopurine | 0.54 ± 0.01 | 0.96 ± 0.01 |
| 2-amino-6-purinethiol | Xanthine | 16.38 ± 0.21 | 6.61 ± 0.28 |
| 2-amino-6-purinethiol | 6-Mercaptopurine | 2.57 ± 0.08 | 1.30 ± 0.09 |
Purine Catabolism Pathway and Site of Inhibition
The following diagram illustrates the purine catabolism pathway, highlighting the central role of xanthine oxidase and the point of inhibition by compounds like 2-Chloro-6-(methylamino)purine.
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Safety and Handling
2-Chloro-6-(methylamino)purine is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.
Hazard Classifications:
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Acute Toxicity, Oral (Category 4)
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Skin Irritation (Category 2)
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Eye Damage (Category 1)
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Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Avoid breathing dust.
-
Use only outdoors or in a well-ventilated area.
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In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If swallowed, call a poison center or doctor if you feel unwell.
Store in a well-ventilated place. Keep container tightly closed.
Applications in Research and Drug Development
Purine analogs are a significant class of compounds in medicinal chemistry with applications as antiviral, anticancer, and anti-inflammatory agents.[6][9] The structural features of 2-Chloro-6-(methylamino)purine make it an interesting candidate for further investigation in several areas:
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Lead Compound for Xanthine Oxidase Inhibitors: Its potent inhibitory activity against xanthine oxidase suggests it could serve as a lead compound for the development of new drugs to treat gout and other conditions associated with hyperuricemia.[6]
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Probe for Purinergic Signaling: As a purine derivative, it may interact with purinergic receptors (P1 and P2), which are involved in a wide range of physiological and pathological processes. Further studies are needed to explore its effects on these signaling pathways.
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Intermediate in Organic Synthesis: The reactive chloro and amino groups provide handles for further chemical modifications, allowing for the synthesis of a library of related purine derivatives for structure-activity relationship (SAR) studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. | Sigma-Aldrich [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]
- 6. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purine metabolism - Wikipedia [en.wikipedia.org]
- 8. Kinetic study on the inhibition of xanthine oxidase by extracts from two selected Algerian plants traditionally used for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
